Clobenztropine is derived from the tropane structure, which is a bicyclic compound commonly found in several alkaloids. Its classification falls under the category of anticholinergic drugs, which are utilized to manage symptoms associated with overactive cholinergic activity. This includes conditions like Parkinson's disease and certain types of muscle spasms.
The synthesis of Clobenztropine typically involves multi-step organic reactions, starting from readily available precursors. One common method includes the condensation of tropine with various aromatic aldehydes to form the desired structure. The synthesis can be optimized through techniques such as:
The detailed technical aspects involve controlling reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
Clobenztropine possesses a complex molecular structure characterized by its tropane ring and various substituents that contribute to its biological activity. The molecular formula is typically denoted as , with a molecular weight of approximately 286.38 g/mol.
Clobenztropine undergoes various chemical reactions that are crucial for its functionality:
These reactions are critical for understanding how Clobenztropine behaves in biological systems and its interactions with other compounds.
The mechanism of action of Clobenztropine primarily involves antagonism at muscarinic acetylcholine receptors. By binding to these receptors, Clobenztropine inhibits acetylcholine's action, leading to reduced cholinergic activity in the nervous system.
This mechanism underscores its utility in treating conditions characterized by excessive cholinergic activity.
Clobenztropine has several applications in scientific research and clinical practice:
Clobenztropine (CAS Registry Number: 5627-46-3) is a synthetic organic compound belonging to the tropane alkaloid class. Its systematic IUPAC name is 3-[(4-Chlorophenyl)phenylmethoxy]-8-methyl-8-azabicyclo[3.2.1]octane, reflecting its core azabicyclic structure with a chlorinated benzhydryl ether moiety. The molecular formula is C₂₁H₂₄ClNO, corresponding to a molecular weight of 341.87 g/mol [1] [3]. Key structural features include:
Property | Value |
---|---|
CAS Registry Number | 5627-46-3 |
Molecular Formula | C₂₁H₂₄ClNO |
Molecular Weight | 341.87 g/mol |
Synonyms | 3-((p-Chloro-α-phenylbenzyl)oxy)tropane; Tropine 4-chlorobenzhydryl ether; Teprin (trademark) |
SMILES | CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(Cl)C=C4 |
InChI Key | OCAXFDULERPAJM-UHFFFAOYSA-N |
The compound forms crystalline salts, including a hydrochloride (C₂₁H₂₄ClNO·HCl, MW: 378.34 g/mol, mp: 215–217°C) and hydrobromide (C₂₁H₂₄ClNO·HBr, MW: 422.79 g/mol, mp: 197–200°C), both soluble in water and ethanol but insoluble in nonpolar solvents [1] [5].
Clobenztropine functions as a competitive inverse agonist at histamine H₁ receptors. Unlike neutral antagonists, inverse agonists suppress constitutive receptor activity by stabilizing the inactive conformation of the G protein-coupled receptor (GPCR). This occurs via deep insertion of its chlorophenyl group into the hydrophobic pocket of H₁R, blocking the movement of the toggle switch residue W428⁶.⁴⁸ and preventing Gq-protein activation [4] [9].
While classified as an antihistamine, Clobenztropine exhibits polypharmacology:
Target | Affinity (Ki) | Functional Role |
---|---|---|
Histamine H₁ Receptor | ~10–100 nM | Inverse agonism; allergy blockade |
Dopamine Transporter (DAT) | 30 nM | Dopamine reuptake inhibition |
Muscarinic Receptors | Moderate | Anticholinergic effects |
Clobenztropine displays favorable blood-brain barrier (BBB) penetration due to moderate lipophilicity (calculated LogP: 3.5–4.0). Brain-to-plasma partition coefficients for chloro-analogs range from 4.6–4.7, exceeding cocaine (2.1), enabling central activity [10]. Key pharmacokinetic aspects include:
Process | Key Features |
---|---|
CYP Enzymes | CYP2D6, CYP2C19 (human); CYP2C11, CYP3A1 (rat) |
Major Metabolites | N-desmethyl, 4′-hydroxy, N-oxide derivatives |
Elimination t₁/₂ | 4′-Cl-BZT > Cocaine; 4′,4″-diCl-BZT >> Cocaine |
Clobenztropine was first synthesized in the 1950s by researchers at Schenley Laboratories (US Patents 2,799,680 and 2,782,200) [1]. Marketed under the trademark Teprin® by Endo Laboratories, it emerged during the first-generation antihistamine era, characterized by:
Unlike second-generation antihistamines (e.g., fexofenadine), which feature carboxylate groups limiting BBB passage, Clobenztropine’s nonpolar structure aligns with early alkylamine/ethanolamine-type antihistamines. Its development underscores medicinal chemistry strategies of the mid-20th century, repurposing neuroactive cores for allergy treatment [4] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: